
1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound featuring a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with benzoyl chloride, followed by a Friedel-Crafts acylation reaction. The reaction typically requires an acid catalyst such as aluminum chloride and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, its role as a tyrosinase inhibitor has been studied, where it binds to the active site of the enzyme, inhibiting melanin production. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .
Comparaison Avec Des Composés Similaires
1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives:
2-Phenylbenzo[d]oxazole: Similar structure but lacks the ethanone group, leading to different reactivity and applications.
2-Phenylbenzo[d]thiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with a fused ring system, known for its potent biological activities
These comparisons highlight the unique properties of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone, particularly its versatility in various chemical reactions and its potential in scientific research.
Propriétés
Numéro CAS |
60723-73-1 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(2-phenyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-8-5-9-13-14(12)16-15(18-13)11-6-3-2-4-7-11/h2-9H,1H3 |
Clé InChI |
IGGPSKMROHMAGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




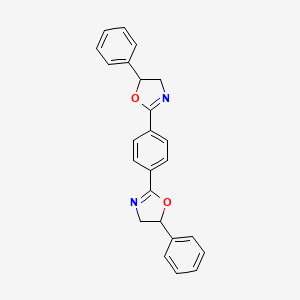
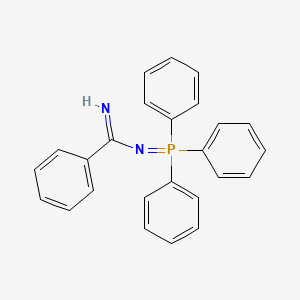
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)

![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

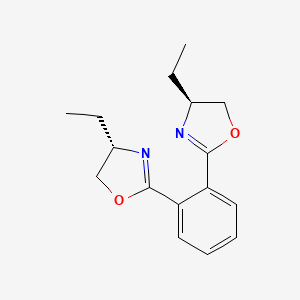
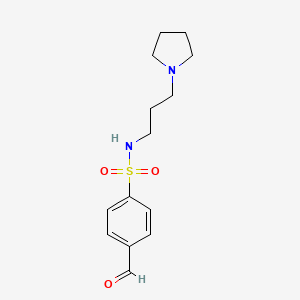
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)

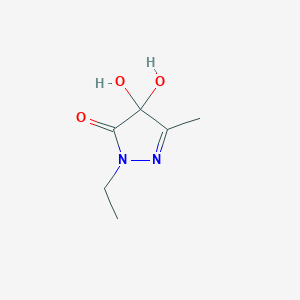
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)
